(2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine
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Overview
Description
(2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a pyridinyl group and an oxadiazole moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl and oxadiazole intermediates, which are then coupled to form the final product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry
In chemistry, (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound might be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine include other morpholine derivatives, pyridinyl compounds, and oxadiazole-containing molecules. Examples include:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-7-19(8-11(2)21-10)14-5-4-12(6-16-14)15-17-13(9-20-3)18-22-15/h4-6,10-11H,7-9H2,1-3H3/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBBTNFIYSHPI-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C3=NC(=NO3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)C3=NC(=NO3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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